Fmoc-D-Arg(Pmc)-OH
Overview
Description
Fmoc-D-Arg(Pmc)-OH: is a derivative of the amino acid arginine, specifically the D-isomer, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a pentamethylchroman-6-sulfonyl (Pmc) group at the side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
Fmoc-D-Arg(Pmc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The role of this compound is to protect the amino acid residues during the synthesis process, preventing unwanted side reactions .
Mode of Action
This compound acts as a protective group for the arginine residue during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the N-terminus of the amino acid, while the Pmc (2,2,5,7,8-pentamethyl-chroman-6-sulfonyl chloride) group protects the guanidine group of the arginine residue . These protective groups are removed in the final steps of the synthesis process, revealing the desired peptide sequence .
Biochemical Pathways
The use of this compound is part of the broader biochemical pathway of solid-phase peptide synthesis . This process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The Fmoc group is removed before the addition of the next amino acid, while the Pmc group is removed during the final cleavage from the resin .
Pharmacokinetics
The efficiency of its use in synthesis can be influenced by factors such as the concentration of trifluoroacetic acid (tfa), types of scavengers used, and reaction times .
Result of Action
The use of this compound in peptide synthesis results in the production of peptides with the desired sequence . The protective groups ensure that the peptide chain grows in the correct direction and that side reactions are minimized .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the solvent used, with different solvents leading to different swelling and diffusion rates . Additionally, the temperature and pH of the reaction environment can also impact the efficiency of the peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Arg(Pmc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group in this compound is known for its hydrophobic and aromatic properties, which can promote the association of building blocks in peptide synthesis . The compound interacts with various enzymes and proteins during the synthesis process .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. The synthesized peptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in peptide synthesis. The Fmoc group serves as a protective group that can be removed under specific conditions, allowing the amino acid to be incorporated into the peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions, but the Fmoc group can be removed when exposed to certain conditions, such as the presence of an organic base .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, and its removal can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues during the process of peptide synthesis. The compound can interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is largely dependent on the context of peptide synthesis. The compound can be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of the peptide being synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Pmc)-OH typically involves the protection of the arginine side chain with the Pmc group, followed by the attachment of the Fmoc group to the N-terminus. The process generally includes the following steps:
Protection of the Arginine Side Chain: The side chain of arginine is protected using pentamethylchroman-6-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fmoc Group: The N-terminus of the protected arginine is then reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pmc group is typically removed using trifluoroacetic acid (TFA) in the presence of scavengers.
Coupling Reactions: Fmoc-D-Arg(Pmc)-OH can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCCD) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; TFA for Pmc removal.
Coupling: DCCD and HOBt for peptide bond formation.
Major Products:
Deprotected Arginine: Removal of Fmoc and Pmc groups yields free D-arginine.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Scientific Research Applications
Chemistry: Fmoc-D-Arg(Pmc)-OH is widely used in the synthesis of peptides and proteins, particularly in SPPS. It allows for the incorporation of arginine residues into peptide chains with high precision .
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, these peptides are explored for therapeutic applications, including as potential drugs and diagnostic agents .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. It is also employed in the production of peptide-based materials for various industrial applications.
Comparison with Similar Compounds
Fmoc-L-Arg(Pmc)-OH: The L-isomer of arginine with the same protecting groups.
Fmoc-D-Arg(Pbf)-OH: A similar compound with a different side chain protecting group (pentamethylbenzofuran-5-sulfonyl).
Uniqueness: Fmoc-D-Arg(Pmc)-OH is unique due to its D-isomer configuration, which can confer different biological properties compared to the L-isomer. The Pmc protecting group also offers specific advantages in terms of stability and ease of removal.
Properties
IUPAC Name |
(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWZCODKTSUZJN-GDLZYMKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449908 | |
Record name | Fmoc-D-Arg(Pmc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157774-30-6 | |
Record name | Fmoc-D-Arg(Pmc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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